

6-Chloro-7-deazapurine-beta-D-riboside biological activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-7-deazapurine-beta-D-riboside

Cat. No.: B015040

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of 6-Chloro-7-deazapurine- β -D-riboside

Abstract

6-Chloro-7-deazapurine- β -D-riboside is a synthetic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class. The substitution of the N7 atom of the purine ring with a carbon atom confers unique chemical and biological properties, making the 7-deazapurine scaffold a "privileged" structure in medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted biological activities of 6-Chloro-7-deazapurine- β -D-riboside, detailing its mechanisms of action, summarizing its therapeutic potential across different fields, and exploring its critical role as a versatile intermediate in the synthesis of novel therapeutic agents. We will delve into its function as an enzyme inhibitor, its activity spectrum from antifungal to antimycobacterial, and its utility as a stable probe for biochemical research.

Molecular Profile and Structural Significance

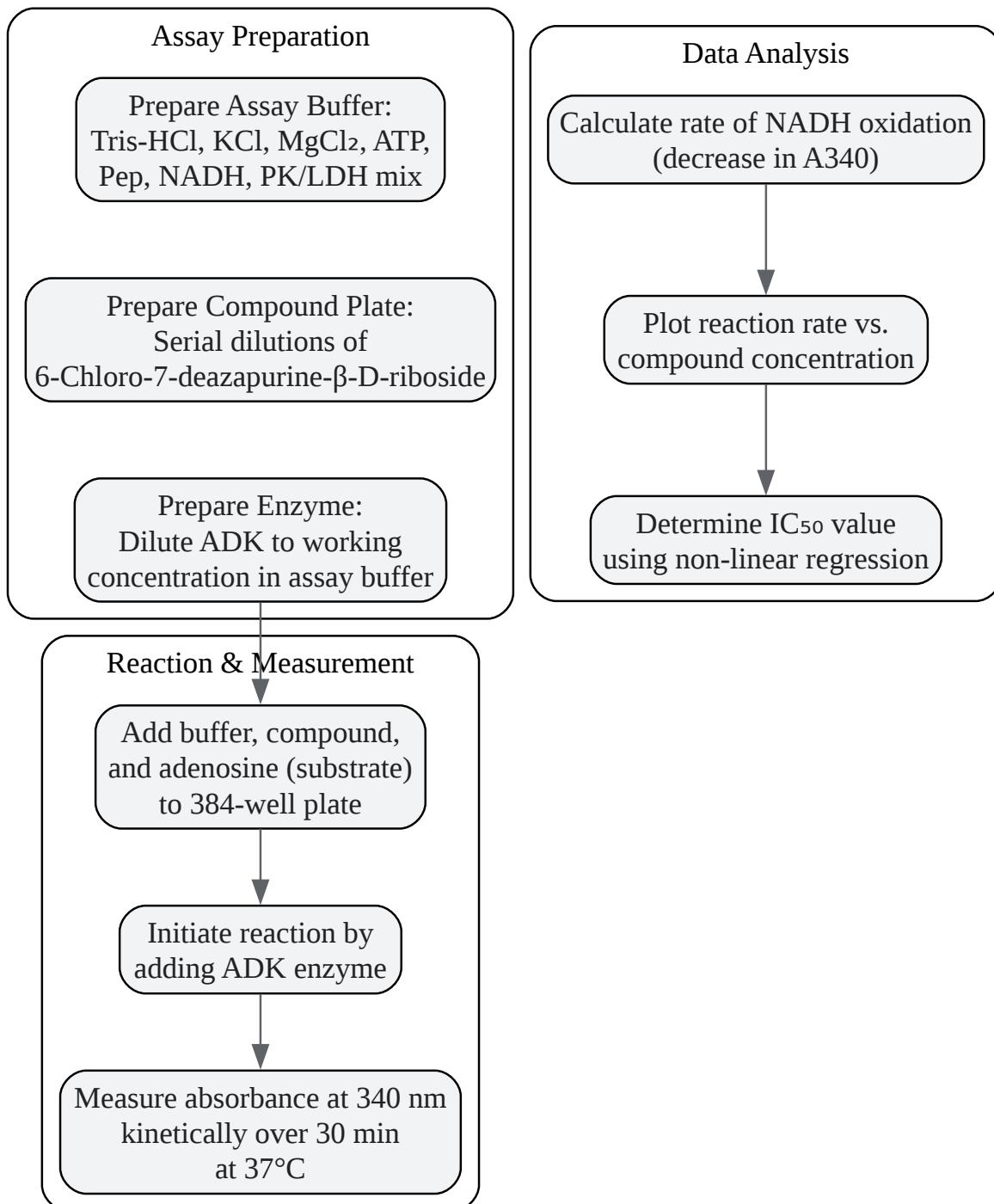
6-Chloro-7-deazapurine- β -D-riboside, also known as 6-Deamino-6-chlorotubercidin, is structurally analogous to natural purine ribonucleosides.^[1] Its defining features are the C-N substitution at position 7 of the purine core and a chlorine atom at position 6. The 7-deaza modification enhances the chemical stability of the molecule, particularly the N-glycosidic bond, by making it resistant to enzymatic cleavage by phosphorylases.^{[1][2]} This stability makes it an excellent tool for studying kinase enzymes.^[2] The 6-chloro substituent serves as a reactive

handle, making the compound a valuable precursor for synthesizing a wide array of derivatives with diverse biological functions.[3]

Property	Value
CAS Number	16754-80-6[4][5]
Molecular Formula	C ₁₁ H ₁₂ ClN ₃ O ₄ [4][5][6]
Molecular Weight	285.68 g/mol [4]
Synonyms	4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, 6-Deamino-6-chlorotubercidin, NSC 101161[1]
Class	Nucleoside Analog, Pyrrolo[2,3-d]pyrimidine

Core Mechanism of Action: Enzyme Inhibition

The primary and most well-characterized mechanism of action for 6-Chloro-7-deazapurine- β -D-riboside and its derivatives is the inhibition of key enzymes involved in purine metabolism.


Inhibition of Adenosine Kinase (ADK)

Adenosine kinase (ADK) is a crucial enzyme in the purine salvage pathway, responsible for phosphorylating adenosine to adenosine monophosphate (AMP). This pathway is vital for cellular energy homeostasis and nucleic acid synthesis. 6-Chloro-7-deazapurine- β -D-riboside has been identified as an inhibitor of ADK.[4]

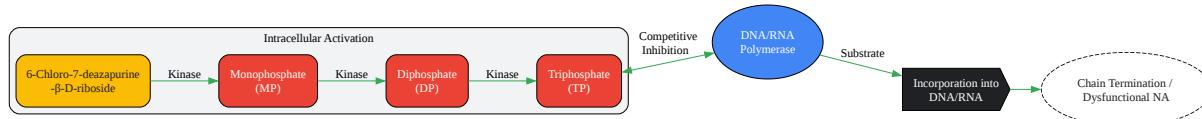
Notably, research on related 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides has shown that this class of compounds can be potent and highly selective inhibitors of *Mycobacterium tuberculosis* ADK over the human ortholog.[7] This selectivity is a cornerstone of modern antimicrobial drug development, aiming to maximize efficacy against the pathogen while minimizing host toxicity. While the parent compound's specific selectivity profile is part of ongoing research, its inhibitory action establishes a clear mechanistic pathway. The discrepancy often observed between potent enzymatic inhibition and moderate whole-cell activity against mycobacteria may be attributed to poor uptake through the complex bacterial cell wall or the pathogen's use of parallel biosynthetic pathways.[7]

Experimental Workflow: In Vitro Adenosine Kinase (ADK) Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory potential of 6-Chloro-7-deazapurine- β -D-riboside against ADK. The assay couples the production of ADP from the ADK reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro ADK inhibition assay.


Interference with Nucleic Acid Synthesis

As a nucleoside analog, 6-Chloro-7-deazapurine- β -D-riboside has the potential to interfere with nucleic acid synthesis.^[1] This mechanism is fundamental to the activity of many antiviral and anticancer drugs.

The proposed pathway involves:

- Cellular Uptake: The compound is transported into the cell.
- Anabolic Phosphorylation: Intracellular kinases sequentially phosphorylate the riboside to its monophosphate, diphosphate, and ultimately triphosphate form.
- Inhibition or Incorporation: The resulting triphosphate analog can act as a competitive inhibitor of DNA or RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination or the synthesis of dysfunctional genetic material.

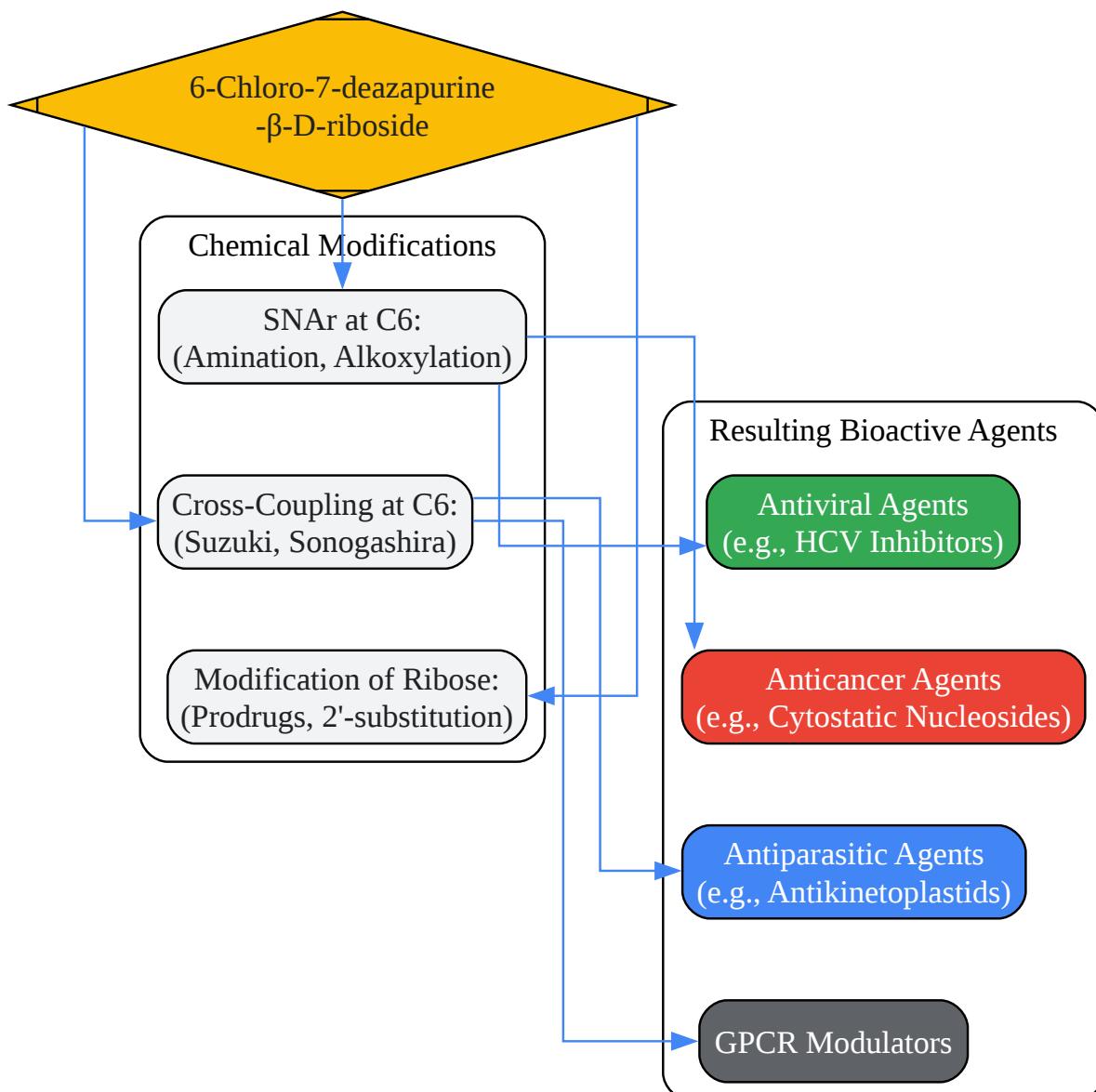
The 7-deaza modification enhances the stability of the analog, potentially increasing its intracellular half-life and allowing for greater accumulation of the active triphosphate form.^[1]

[Click to download full resolution via product page](#)

Caption: Intracellular activation and mechanism of action.

Spectrum of Biological Activities

6-Chloro-7-deazapurine- β -D-riboside has demonstrated a range of biological effects, underscoring its potential as a lead compound or a versatile synthetic starting point.


Antifungal Activity

The compound exhibits notable antifungal properties, particularly against plant pathogenic fungi.[8][9] This activity suggests a mechanism of action that targets essential fungal pathways, which may include purine metabolism or nucleic acid synthesis, similar to its effects in other organisms.

Target Organism	Reported Activity (Concentration)
Cochliobolus miyabeanus	Active at 20 ppm[8]
Pyricularia oryzae	Active at 20 ppm[8]
Colletotrichum lagenarium	Active at 20 ppm[8]
Phytophthora infestans	Active at 20 ppm[8]

Antiviral and Anticancer Potential

While direct, potent antiviral or anticancer activity for 6-Chloro-7-deazapurine- β -D-riboside is not extensively documented, its core structure is foundational to numerous potent agents in these fields.[10][11] The 7-deazapurine scaffold is present in several nucleoside analogs that have advanced to clinical trials for treating viruses like Hepatitis C (HCV).[11] Its primary role in this context is as a key synthetic intermediate.[3][12] The 6-chloro position is readily displaced by various nucleophiles, and the 7-position can be modified via cross-coupling reactions, allowing for the creation of large libraries of novel compounds for screening.

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

Antiparasitic Research

Kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas disease, lack the ability to synthesize purines de novo and are therefore highly dependent on salvaging them from their host.^[13] This dependency makes the purine salvage pathway an

attractive drug target. Studies on 7-modified 6-methyl tubercidin derivatives, which share the same core scaffold, have identified compounds with broad-spectrum activity against *Trypanosoma* and *Leishmania* species.[13] This highlights the potential of the 6-chloro-7-deazapurine scaffold as a starting point for developing novel antiparasitic agents.

Conclusion and Future Directions

6-Chloro-7-deazapurine- β -D-riboside is a molecule of significant interest, acting as both a biologically active compound and a cornerstone for synthetic chemistry. Its established mechanisms, including the inhibition of adenosine kinase and interference with nucleic acid synthesis, provide a solid foundation for its observed antifungal and antimycobacterial effects.

The true power of this compound, however, lies in its versatility as a synthetic intermediate. The ability to readily modify both the purine-like base and the ribose sugar has enabled the development of advanced nucleoside analogs with potent and specific activities across virology, oncology, and parasitology.

Future research should focus on:

- Improving Cellular Permeability: Designing prodrug strategies to enhance uptake, particularly for applications like antimycobacterial therapy.
- Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions at the C6 and C7 positions to optimize potency and selectivity for specific enzyme or receptor targets.
- Exploring New Targets: Leveraging the 7-deazapurine scaffold to design ligands for other important biological targets, such as STING agonists for immunotherapy or modulators of G protein-coupled receptors.[14][15]

In conclusion, 6-Chloro-7-deazapurine- β -D-riboside represents a validated and highly valuable platform in the ongoing quest for novel therapeutics. Its study provides critical insights into enzyme inhibition and nucleoside biochemistry, while its application in synthesis continues to fuel the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 16754-80-6: 6-Chloro-7-deazapurine- β -D-riboside [cymitquimica.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. 6-Chloro-7-deazapurine- β -D-riboside [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. akonscientific.com [akonscientific.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 6-Chloro-7-deazapurine- β -D-riboside | Maxim Biomedical, Inc. [mbidiagnostic.com]
- 10. 6-Chloro-7-deazapurine- β -D-riboside | Pyrimidines | Ambeed.com [ambeed.com]
- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Chloro-7-deazapurine- β -D-riboside biological activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015040#6-chloro-7-deazapurine-beta-d-riboside-biological-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com